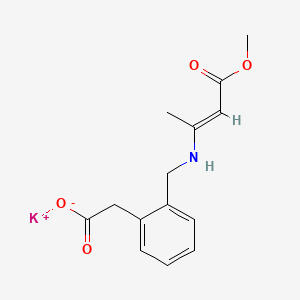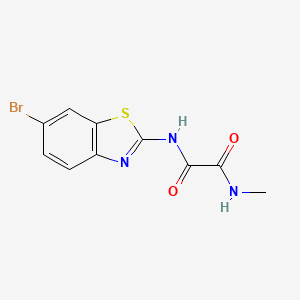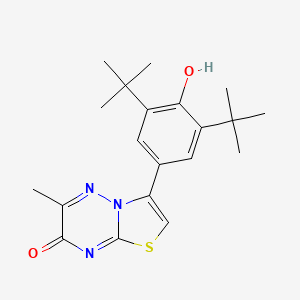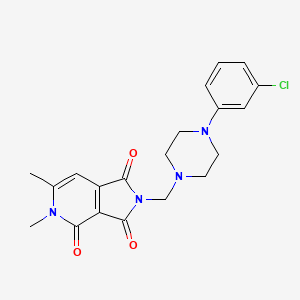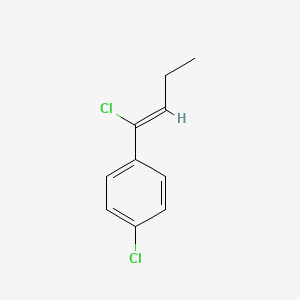
1-Chloro-4-(1-chloro-1-butenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-(1-chloro-1-butenyl)benzene is an organic compound with the molecular formula C10H10Cl2 It is a derivative of benzene, where the benzene ring is substituted with a 1-chloro-1-butenyl group and a chlorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Chloro-4-(1-chloro-1-butenyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 4-(1-butenyl)benzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-(1-chloro-1-butenyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the chlorine atoms can be replaced by other substituents.
Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-chloro-4-(1-butenyl)benzene.
Common Reagents and Conditions:
Substitution: Reagents such as bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Substitution: Formation of halogenated benzene derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of reduced benzene derivatives.
Aplicaciones Científicas De Investigación
1-Chloro-4-(1-chloro-1-butenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-chloro-4-(1-chloro-1-butenyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s chlorine atoms can act as electrophiles, reacting with nucleophiles in the target molecules. This interaction can lead to the formation of new chemical bonds and the modification of the target molecules’ structure and function .
Comparación Con Compuestos Similares
1-Chloro-4-methylbenzene:
1-Chloro-4-(1,3-dimethyl-3-butenyl)benzene: This compound has a similar structure but with a 1,3-dimethyl-3-butenyl group instead of a 1-chloro-1-butenyl group.
Uniqueness: 1-Chloro-4-(1-chloro-1-butenyl)benzene is unique due to the presence of both a chlorine atom and a 1-chloro-1-butenyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
83783-47-5 |
|---|---|
Fórmula molecular |
C10H10Cl2 |
Peso molecular |
201.09 g/mol |
Nombre IUPAC |
1-chloro-4-[(Z)-1-chlorobut-1-enyl]benzene |
InChI |
InChI=1S/C10H10Cl2/c1-2-3-10(12)8-4-6-9(11)7-5-8/h3-7H,2H2,1H3/b10-3- |
Clave InChI |
QFVHBWDSEZDIAV-KMKOMSMNSA-N |
SMILES isomérico |
CC/C=C(/C1=CC=C(C=C1)Cl)\Cl |
SMILES canónico |
CCC=C(C1=CC=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



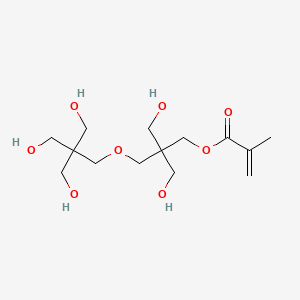


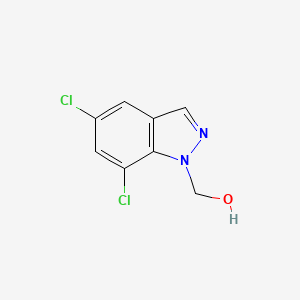
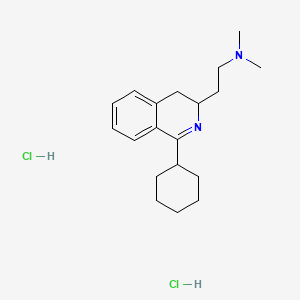

![4-amino-5-chloro-2-ethoxy-N-[[4-(1-phenylethyl)morpholin-2-yl]methyl]benzamide;oxalic acid](/img/structure/B12702818.png)

